2-Oxobutanoic Acid-13C,d5 Sodium Salt
Description
Properties
CAS No. |
1286996-74-4 |
|---|---|
Molecular Formula |
C4H6O3 |
Molecular Weight |
108.112 |
IUPAC Name |
3,3,4,4,4-pentadeuterio-2-oxobutanoic acid |
InChI |
InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)/i1+1D3,2D2 |
InChI Key |
TYEYBOSBBBHJIV-OJOHWHDRSA-N |
SMILES |
CCC(=O)C(=O)O |
Synonyms |
2-Oxobutyric Acid-13C,d5 Sodium; 2-Ketobutanoic Acid-13C,d5 Sodium; 2-Ketobutyric Acid-13C,d5 Sodium; 2-Oxobutyric Acid-13C,d5 Sodium; 3-Methylpyruvic Acid-13C,d5- Sodium; Propionylformic Acid-13C,d5; α-Ketobutyric Acid-13C,d5; α-keto-n-Butyric Acid- |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Strategies for Research Applications
Methodologies for Targeted Isotopic Incorporation of ¹³C and Deuterium (B1214612)
The synthesis of 2-Oxobutanoic Acid-13C,d5 Sodium Salt requires the specific incorporation of both carbon-13 and deuterium isotopes into the molecule. This dual labeling strategy enhances the utility of the tracer in metabolic studies. Various methodologies can be employed for the targeted incorporation of these stable isotopes into organic molecules.
For the incorporation of deuterium, acid-catalyzed hydrogen-deuterium exchange is a common and effective method. libretexts.org This process typically involves the use of deuterium oxide (D₂O) in the presence of an acid catalyst to replace exchangeable protons with deuterium atoms. libretexts.org In the context of 2-oxobutanoic acid, the protons on the α-carbon are acidic and can be exchanged for deuterium under these conditions. Superacid-catalyzed protocols have also been shown to be highly efficient for the α-deuteration of ketones using D₂O. rsc.org
The introduction of carbon-13 often involves the use of a ¹³C-labeled precursor in the synthetic route. For instance, reactions involving ¹³C-labeled methylating agents like ¹³C-iodomethane can be utilized to introduce a ¹³C-methyl group. nih.gov Alternatively, starting materials already containing the ¹³C label at a specific position can be employed in the synthesis. Visible light-driven C(sp³)–H carboxylation using sodium ¹³C-formate represents a modern approach to introduce a ¹³C-carboxyl group. chemrxiv.org
Combining these methodologies allows for the creation of dually labeled molecules. For this compound, a strategy would involve a multi-step synthesis where both a ¹³C-labeled precursor is used and a deuterium exchange step is incorporated.
Precursors and Synthetic Routes for Labeled 2-Oxobutanoic Acid
One potential precursor for the carbon backbone is a suitably protected derivative of propionic acid or a related three-carbon molecule. To introduce the ¹³C label, a reaction with a ¹³C-labeled electrophile could be employed. For the d5 labeling, which implies deuteration at the C3 and C4 positions, a precursor with a terminal methyl group and a methylene group adjacent to a carbonyl would be required.
A hypothetical synthetic route could involve the following key steps:
Synthesis of a ¹³C-labeled precursor: This could involve the Grignard reaction of ethylmagnesium bromide with ¹³CO₂ to produce [1-¹³C]propanoic acid.
Conversion to an α-keto acid precursor: The labeled propanoic acid could then be converted to a suitable precursor for the introduction of the keto group, for example, through α-bromination followed by oxidation.
Deuteration: An acid-catalyzed deuterium exchange using D₂O would be performed to introduce the five deuterium atoms on the ethyl group. The protons on the carbon adjacent to the carbonyl group (α-protons) and the terminal methyl group are susceptible to exchange under acidic conditions.
Final conversion and salt formation: The resulting labeled 2-oxobutanoic acid would then be neutralized with sodium hydroxide to yield the final sodium salt product.
The table below outlines potential precursors and reagents for this proposed synthetic strategy.
| Step | Precursor/Intermediate | Reagent | Labeled Product |
| 1 | Ethylmagnesium bromide | ¹³CO₂ | [1-¹³C]Propanoic acid |
| 2 | [1-¹³C]Propanoic acid | N-Bromosuccinimide, then an oxidizing agent | 2-Oxo-[1-¹³C]butanoic acid precursor |
| 3 | 2-Oxo-[1-¹³C]butanoic acid precursor | D₂O, DCl (catalyst) | 2-Oxo-[1-¹³C]butanoic acid-d5 |
| 4 | 2-Oxo-[1-¹³C]butanoic acid-d5 | NaOH | This compound |
Characterization of Isotopic Purity for Metabolic Flux Analysis
The accuracy of metabolic flux analysis heavily relies on the precise knowledge of the isotopic purity of the labeled tracer. Therefore, rigorous characterization of this compound is essential. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govrsc.org
Mass Spectrometry (MS): Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a powerful tool for determining the isotopic purity of deuterium-labeled compounds. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of different isotopologues (molecules with the same chemical formula but different isotopic composition) can be determined. The high resolution allows for the separation of peaks corresponding to the desired ¹³C,d5-labeled compound from those of unlabeled or partially labeled species. nih.gov The relative abundance of these peaks provides a quantitative measure of the isotopic enrichment. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for confirming the positions of the isotopic labels.
¹H NMR: In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of deuteration at specific sites.
¹³C NMR: The ¹³C NMR spectrum will show an enhanced signal for the carbon atom that is ¹³C-labeled. pressbooks.pub Furthermore, the coupling patterns between the ¹³C nucleus and adjacent protons (or the absence thereof in the case of deuteration) can confirm the location of the labels. princeton.edu For carboxyl carbons, the chemical shifts typically appear in the range of 165-185 ppm. pressbooks.pub
The combination of HRMS and NMR provides a comprehensive characterization of the isotopic purity and the specific location of the labels, ensuring the reliability of the tracer for metabolic flux analysis. rsc.org
| Analytical Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | - Isotopic distribution and enrichment levels- Confirmation of the overall mass of the labeled compound |
| ¹H NMR Spectroscopy | - Confirmation of deuterium incorporation at specific positions (disappearance of proton signals) |
| ¹³C NMR Spectroscopy | - Confirmation of ¹³C incorporation at the specific position (enhanced signal)- Information on the chemical environment of the labeled carbon |
Metabolic Precursors and Derivatives of 2 Oxobutanoic Acid
Threonine Catabolism and 2-Oxobutanoic Acid Formation
The breakdown of the essential amino acid threonine is a primary source of 2-oxobutanoic acid in many organisms, including humans. nih.gov While multiple pathways for threonine catabolism exist, the one leading to 2-oxobutanoic acid is particularly significant in humans.
Glycine-Dependent and Glycine-Independent Pathways
In mammals, threonine can be catabolized through two main pathways. The pathway that forms 2-oxobutanoic acid via threonine dehydratase is considered the primary route in healthy humans. An alternative pathway involves the enzyme L-threonine 3-dehydrogenase, which converts threonine to 2-amino-3-oxobutyrate. This intermediate is then cleaved by 2-amino-3-oxobutyrate-CoA ligase to yield glycine and acetyl-CoA. Studies in adult humans have shown that the threonine dehydrogenase pathway, which produces glycine, accounts for only a minor fraction (7-11%) of total threonine catabolism, establishing the 2-oxobutanoate (B1229078) pathway as the major degradative route. nih.gov
| Pathway | Key Enzyme | End Products | Significance in Humans |
| Threonine Dehydratase Pathway | Threonine Dehydratase | 2-Oxobutanoic Acid, Ammonia | Major catabolic pathway nih.gov |
| Threonine Dehydrogenase Pathway | L-Threonine 3-Dehydrogenase | Glycine, Acetyl-CoA | Minor catabolic pathway nih.gov |
Methionine Salvage Pathway and 2-Oxobutanoic Acid Metabolism
2-Oxobutanoic acid is a crucial molecule in the methionine salvage pathway, which recycles the sulfur-containing portion of S-adenosylmethionine (SAM), a universal methyl group donor. researchgate.net This pathway is vital for regenerating methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis.
Formation of 4-Methylthio-2-oxobutanoic Acid (MTOB) as an Intermediate
The methionine salvage pathway involves a series of enzymatic reactions that convert MTA into 4-methylthio-2-oxobutanoic acid (MTOB), also known as 2-keto-4-methylthiobutyrate. researchgate.netnih.gov MTOB is the direct keto-acid precursor to methionine in this recycling process. ejast.org
Conversion to Methionine
In the final step of the methionine salvage pathway, MTOB is converted to L-methionine through a transamination reaction. This reaction is catalyzed by a transaminase enzyme, which transfers an amino group from another amino acid (like glutamine) to MTOB, thereby regenerating methionine. researchgate.net This allows for the conservation of the essential amino acid methionine.
| Pathway Step | Precursor | Intermediate/Product | Key Process |
| Polyamine Synthesis Byproduct | 5'-Methylthioadenosine (MTA) | 4-Methylthio-2-oxobutanoic Acid (MTOB) | Multi-step enzymatic conversion |
| Final Transamination | 4-Methylthio-2-oxobutanoic Acid (MTOB) | L-Methionine | Amino group transfer researchgate.net |
Isoleucine Metabolism and 2-Oxobutanoic Acid Intermediacy
2-Oxobutanoic acid is an essential precursor for the biosynthesis of the branched-chain amino acid (BCAA) L-isoleucine. mdpi.comnih.gov In plants and microorganisms, the primary route for isoleucine synthesis starts from threonine, which is converted to 2-oxobutanoic acid by threonine dehydratase. mdpi.comnih.gov
The biosynthesis of isoleucine then proceeds by the condensation of 2-oxobutanoic acid with a molecule of pyruvate (B1213749). frontiersin.org This reaction is catalyzed by acetohydroxyacid synthase. mdpi.com The resulting compound, (S)-2-aceto-2-hydroxybutanoate, undergoes a series of further enzymatic modifications to ultimately yield L-isoleucine. frontiersin.org This pathway highlights the central role of 2-oxobutanoic acid as a metabolic branch point, linking the catabolism of threonine to the anabolism of isoleucine. nih.govnih.gov In some bacteria, alternative pathways for 2-oxobutanoic acid synthesis exist, such as the citramalate pathway, which derives it from acetyl-CoA and pyruvate. nih.gov
Biosynthesis of Isoleucine from 2-Oxobutanoic Acid
The synthesis of the essential amino acid L-isoleucine is a multi-step enzymatic pathway that utilizes 2-oxobutanoic acid as a crucial precursor. nih.govelifesciences.org In most studied organisms, the primary route for 2-oxobutanoic acid generation for isoleucine biosynthesis is from L-threonine. elifesciences.org However, alternative pathways for 2-oxobutanoic acid synthesis exist in various microorganisms, including from pyruvate or propionate. nih.gov
The biosynthesis of isoleucine from 2-oxobutanoic acid involves a series of enzymatic reactions, starting with the condensation of 2-oxobutanoic acid with a molecule of pyruvate. This initial step is catalyzed by acetohydroxyacid synthase. frontiersin.org The subsequent steps involve isomerization, reduction, dehydration, and finally, transamination to yield L-isoleucine. elifesciences.org
Key Enzymes in the Isoleucine Biosynthesis Pathway Starting from 2-Oxobutanoic Acid:
| Enzyme | EC Number | Reaction |
| Acetohydroxyacid synthase | EC 2.2.1.6 | Condensation of 2-oxobutanoic acid and pyruvate to form α-aceto-α-hydroxybutyrate. |
| Acetohydroxyacid isomeroreductase | EC 1.1.1.86 | Isomerization and reduction of α-aceto-α-hydroxybutyrate to α,β-dihydroxy-β-methylvalerate. |
| Dihydroxyacid dehydratase | EC 4.2.1.9 | Dehydration of α,β-dihydroxy-β-methylvalerate to 2-keto-3-methylvalerate. |
| Branched-chain amino acid aminotransferase | EC 2.6.1.42 | Transamination of 2-keto-3-methylvalerate to L-isoleucine. |
This table provides a summary of the core enzymes involved in the conversion of 2-oxobutanoic acid to isoleucine.
Interconversion with Other Branched-Chain Keto Acids
2-Oxobutanoic acid is part of a pool of branched-chain α-keto acids (BCKAs) that can be interconverted, playing a vital role in the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. This interconversion is primarily facilitated by two key enzyme complexes: branched-chain amino acid aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. qmul.ac.ukwikipedia.org
The BCAT enzyme, with the Enzyme Commission (EC) number 2.6.1.42, catalyzes the reversible transamination of BCAAs to their corresponding BCKAs. qmul.ac.ukwikipedia.orggenome.jp This reaction involves the transfer of an amino group from a BCAA to α-ketoglutarate, forming glutamate and the respective BCKA. Conversely, BCAT can catalyze the synthesis of BCAAs from BCKAs and glutamate. qmul.ac.uk
Branched-Chain Amino Acid Aminotransferase (BCAT) Reaction:
| Substrates | Products |
| L-Isoleucine + α-Ketoglutarate | (S)-3-Methyl-2-oxopentanoate + L-Glutamate |
| L-Leucine + α-Ketoglutarate | 4-Methyl-2-oxopentanoate + L-Glutamate |
| L-Valine + α-Ketoglutarate | 3-Methyl-2-oxobutanoate + L-Glutamate |
| (S)-3-Methyl-2-oxopentanoate + L-Glutamate | L-Isoleucine + α-Ketoglutarate |
| 4-Methyl-2-oxopentanoate + L-Glutamate | L-Leucine + α-Ketoglutarate |
| 3-Methyl-2-oxobutanoate + L-Glutamate | L-Valine + α-Ketoglutarate |
This table illustrates the reversible reactions catalyzed by BCAT, demonstrating the interconversion between branched-chain amino acids and their corresponding keto acids.
The branched-chain α-keto acid dehydrogenase (BCKDH) complex is a mitochondrial enzyme complex that catalyzes the irreversible oxidative decarboxylation of BCKAs, including 2-oxobutanoic acid. wikipedia.org This complex exhibits broad substrate specificity and can act on the keto acids derived from all three BCAAs, as well as 2-oxobutanoic acid itself. wikipedia.org The action of the BCKDH complex commits these keto acids to catabolic pathways.
Connections to Propionate Metabolism
2-Oxobutanoic acid serves as a significant link to propionate metabolism, a pathway crucial for the catabolism of various substrates, including odd-chain fatty acids and certain amino acids.
Conversion to Propionyl-CoA and Succinyl-CoA
2-Oxobutanoic acid can be oxidatively decarboxylated to form propionyl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex. wikipedia.org Propionyl-CoA, a three-carbon thioester, is a key intermediate that can be further metabolized. wikipedia.org
The metabolic fate of propionyl-CoA involves its conversion to succinyl-CoA, an intermediate of the citric acid cycle. nih.govresearchgate.netmedlink.com This conversion is a three-step enzymatic process.
Pathway from Propionyl-CoA to Succinyl-CoA:
| Step | Enzyme | EC Number | Reaction | Cofactor(s) |
| 1 | Propionyl-CoA carboxylase | EC 6.4.1.3 | Carboxylation of propionyl-CoA to D-methylmalonyl-CoA. | Biotin, ATP |
| 2 | Methylmalonyl-CoA epimerase | EC 5.1.99.1 | Isomerization of D-methylmalonyl-CoA to L-methylmalonyl-CoA. | |
| 3 | Methylmalonyl-CoA mutase | EC 5.4.99.2 | Rearrangement of L-methylmalonyl-CoA to succinyl-CoA. | Adenosylcobalamin (Vitamin B12) |
This table outlines the sequential enzymatic reactions, including the necessary cofactors, for the conversion of propionyl-CoA to the citric acid cycle intermediate, succinyl-CoA. nih.govresearchgate.netutah.edunih.gov
This pathway highlights the anaplerotic role of 2-oxobutanoic acid catabolism, as it can replenish intermediates of the citric acid cycle, thereby supporting cellular energy production and various biosynthetic processes.
Role in Key Metabolic Pathways and Flux Dynamics
Central Carbon Metabolism Integration
2-Oxobutanoic acid, also known as alpha-ketobutyrate, is a key metabolic intermediate that integrates into the central carbon network, primarily through its entry into the Tricarboxylic Acid (TCA) cycle. The use of its labeled form, 2-Oxobutanoic Acid-¹³C,d5 Sodium Salt, enables precise tracking of its contributions.
The primary route for 2-oxobutanoate (B1229078) to enter the TCA cycle is through its conversion to propionyl-CoA. medchemexpress.com This molecule is subsequently carboxylated to form methylmalonyl-CoA, which is then rearranged to become succinyl-CoA, a direct intermediate of the TCA cycle. medchemexpress.com
When using 2-Oxobutanoic Acid-¹³C,d5 Sodium Salt as a tracer, the ¹³C atoms are incorporated into the succinyl-CoA pool. From this entry point, the label is distributed throughout the latter half of the TCA cycle. This process, known as anaplerosis, replenishes cycle intermediates. nih.gov The flow of the ¹³C label can be tracked into subsequent molecules as shown in the table below.
| TCA Cycle Intermediate | Labeled Status after Entry of ¹³C-labeled Succinyl-CoA |
| Succinyl-CoA | Directly Labeled |
| Succinate (B1194679) | Labeled |
| Fumarate | Labeled |
| Malate | Labeled |
| Oxaloacetate | Labeled |
The analysis of the specific positions of the ¹³C atoms in these intermediates provides quantitative data on the flux through this section of the TCA cycle, a critical pathway for cellular energy production. nih.govmit.edu
Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate carbon substrates. Key precursors for this pathway include lactate (B86563), certain amino acids, and TCA cycle intermediates. nih.govresearchgate.net Because 2-oxobutanoate replenishes the TCA cycle at the level of succinyl-CoA, it is considered a gluconeogenic precursor. nih.gov
Amino Acid Anabolism and Catabolism
2-Oxobutanoic Acid-¹³C,d5 Sodium Salt is a designated biochemical precursor for labeled amino acids. pharmaffiliates.com Its unlabeled form, 2-oxobutanoate, is a central molecule in the metabolism of several amino acids, including threonine, methionine, and isoleucine.
The compound is the alpha-keto acid analog of isoleucine. Through a transamination reaction, where an amino group is transferred from another amino acid (like glutamate), the labeled carbon skeleton of 2-oxobutanoate can be converted into ¹³C-labeled isoleucine. This makes the tracer invaluable for studying the synthesis rates of this essential amino acid.
Furthermore, 2-oxobutanoate is a breakdown product of threonine and methionine catabolism. medchemexpress.com Tracking the appearance of the ¹³C and deuterium (B1214612) labels in metabolic pools after administering labeled threonine or methionine can elucidate the flux through these catabolic pathways.
| Metabolic Process | Role of 2-Oxobutanoate | Application of Labeled Tracer |
| Isoleucine Synthesis | Keto acid precursor | Measures rate of isoleucine anabolism |
| Threonine Catabolism | Degradation product | Quantifies flux of threonine breakdown |
| Methionine Catabolism | Degradation product | Quantifies flux of methionine breakdown |
Investigation of Metabolic Flux in Cellular Systems
The primary application of heavily labeled substrates like 2-Oxobutanoic Acid-¹³C,d5 Sodium Salt is in metabolic flux analysis (MFA). nih.govresearchgate.net This powerful technique quantifies the rates of reactions within a metabolic network, providing a dynamic picture of cellular function that cannot be obtained from static metabolite concentrations alone. nih.govnih.gov
By introducing the labeled tracer into a biological system and measuring the rate at which the ¹³C and deuterium isotopes appear in downstream products, researchers can calculate the flux, or rate, of specific metabolic pathways. nih.govresearchgate.net For example, the rate of appearance of ¹³C in succinate after administering the tracer directly corresponds to the flux from 2-oxobutanoate into the TCA cycle.
Isotopic labeling patterns can also resolve the directionality of reversible reactions. researchgate.net The specific distribution of isotopologues (molecules differing only in their isotopic composition) in products can reveal the net direction of metabolic flow, which is crucial for understanding how pathways are regulated under different physiological conditions. nih.gov
The dual-labeling strategy of 2-Oxobutanoic Acid-¹³C,d5 Sodium Salt offers a multi-layered approach to metabolic investigation.
¹³C Carbon Tracing : The carbon-13 atoms trace the path of the molecule's carbon backbone. For instance, in the conversion to succinyl-CoA, the four carbon atoms of 2-oxobutanoate become the four carbons of succinyl-CoA. This allows for direct tracking of the carbon skeleton as it moves through the TCA cycle and into other biosynthetic pathways. nih.gov
d5 Deuterium Tracing : The five deuterium atoms are located on the ethyl group of the molecule. These non-exchangeable hydrogen isotopes provide an additional layer of information. As the molecule is metabolized, these deuterium atoms can be tracked to study the stereochemistry of enzymatic reactions and the activity of dehydrogenases that utilize cofactors like NAD+/NADH. researchgate.netnih.gov The retention or loss of deuterium atoms in products can reveal details about specific enzymatic mechanisms that are not accessible with ¹³C tracing alone. nih.govnih.gov
The table below illustrates the theoretical transition of atoms from the tracer to a key downstream product.
| Tracer Molecule | Key Product | Atom Fate |
| 2-Oxobutanoic Acid-¹³C,d5 | ¹³C-labeled Succinyl-CoA | The four ¹³C atoms form the backbone of succinyl-CoA. The fate of the five deuterium atoms depends on the specific enzymatic steps in the conversion of propionyl-CoA to succinyl-CoA, providing insights into those reactions. |
By combining these isotopic analyses, researchers can construct highly detailed models of metabolic activity, uncovering the intricate regulation of pathways in health and disease.
Enzymatic Reactions and Mechanistic Studies
Enzymes Utilizing or Producing 2-Oxobutanoic Acid
Several key enzymes in amino acid metabolism are directly involved in the synthesis or degradation of 2-oxobutanoic acid. The use of isotopically labeled 2-oxobutanoic acid is instrumental in studying the intricate details of these enzymatic processes.
L-Threonine → 2-Oxobutanoate (B1229078) + NH₃
Studies on threonine dehydratase have revealed complex allosteric regulation, where the enzyme is often inhibited by the end-product of the pathway, isoleucine, and activated by valine, the product of a parallel pathway. wikipedia.org
The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) is a large, multi-enzyme complex located in the inner mitochondrial membrane. It plays a critical role in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). wikipedia.org While its primary substrates are the α-keto acids derived from these amino acids, BCKDC exhibits a relatively broad substrate specificity and can also catalyze the oxidative decarboxylation of 2-oxobutanoate. wikipedia.org This reaction converts 2-oxobutanoate to propionyl-CoA, which can then enter the citric acid cycle. The activity of BCKDC is tightly regulated by phosphorylation and dephosphorylation. nih.gov
Transaminases, or aminotransferases, are a group of enzymes that catalyze the interconversion of amino acids and α-keto acids by transferring an amino group. These enzymes are vital for the synthesis and degradation of amino acids. nih.gov 2-Oxobutanoic acid can serve as a substrate for various transaminases. For instance, a transaminase can catalyze the transfer of an amino group from an amino donor (like glutamate or benzylamine) to 2-oxobutanoic acid to synthesize L-2-aminobutyric acid. nih.gov
Characterization of Enzyme Kinetics and Substrate Specificity (in a research context)
The use of 2-Oxobutanoic Acid-13C,d5 Sodium Salt is particularly valuable in characterizing the kinetic parameters and substrate specificity of the enzymes mentioned above. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the conversion of the labeled substrate to products over time, allowing for the determination of key kinetic constants.
| Enzyme | Substrate(s) | Kinetic Parameters | Research Context |
| Threonine Dehydratase | L-Threonine | Does not follow Michaelis-Menten kinetics; exhibits sigmoidal kinetics with allosteric regulation. wikipedia.org | Understanding the regulation of isoleucine biosynthesis and threonine catabolism. |
| Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) | 2-Oxobutanoate | Oxidizes 2-oxobutanoate at rates comparable to its primary substrates, with similar Km values. wikipedia.org | Investigating the metabolic fate of 2-oxobutanoate and the substrate promiscuity of BCKDC. |
| Transaminases | 2-Oxobutanoic Acid, Amino Donor | Kinetic parameters (Km, kcat) can be determined for both substrates. nih.gov | Exploring the potential of transaminases in the synthesis of non-proteinogenic amino acids. |
This table presents a summary of the types of kinetic data that can be obtained for enzymes interacting with 2-oxobutanoic acid. The specific values for Km and kcat can vary depending on the specific enzyme, its source, and the experimental conditions.
Mechanistic Insights from Isotopic Labeling Studies
The true power of this compound lies in its application to elucidate enzymatic reaction mechanisms. The presence of stable isotopes at specific positions in the molecule allows researchers to trace the movement of atoms and uncover the intricate steps of catalysis.
For Threonine Dehydratase , while the primary substrate is threonine, studies with isotopically labeled substrates have been crucial in understanding its mechanism. For example, studies using deuterium-labeled threonine have helped to elucidate the stereochemistry of the reaction. nih.govresearchgate.net The use of this compound in the reverse reaction (amination to form threonine, if thermodynamically feasible) or in exchange reactions could provide further insights into the enzyme's catalytic mechanism.
In the case of the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex , isotopic tracing studies using substrates like U-¹³C-L-leucine have been employed to probe the activity of the complex in cells. nih.gov Similarly, this compound could be used to follow the conversion of 2-oxobutanoate to propionyl-CoA and subsequent metabolites. By analyzing the isotopic labeling patterns of these downstream products, researchers can quantify the flux through this metabolic pathway and understand how it is affected by various physiological or pathological conditions.
For Transaminases , isotopic labeling is a powerful tool to study the reaction mechanism, which typically proceeds via a "ping-pong" kinetic mechanism involving a Schiff base intermediate with the pyridoxal-5'-phosphate cofactor. Studies with deuterated and ¹³C-enriched pyruvate (B1213749) have been used to probe the mechanism of alanine transaminase. nih.govnih.gov In a similar fashion, this compound could be used to investigate the stereochemistry of the amino group transfer and to detect and characterize reaction intermediates. The deuterium (B1214612) labels on the ethyl group can provide information about C-H bond cleavage steps, which can be rate-limiting in some enzymatic reactions.
Advanced Analytical Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Tracing
NMR spectroscopy is a primary technique for analyzing samples containing 2-Oxobutanoic Acid-13C,d5 Sodium Salt. The presence of both ¹³C and deuterium (B1214612) labels enables a variety of sophisticated NMR experiments to trace the metabolic fate of the molecule. This compound is a well-established precursor for the specific isotope labeling of the methyl groups of isoleucine, leucine, and valine in proteins. nih.govresearchgate.net
¹³C NMR Applications in Metabolomics and Flux Analysis
The ¹³C label in 2-Oxobutanoic Acid is fundamental to its role in ¹³C Metabolic Flux Analysis (¹³C-MFA), a key technique for quantifying the rates of metabolic pathways within living cells. nih.govnih.gov When cells are cultured with this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. nih.gov By analyzing the distribution of these ¹³C labels in products like amino acids, researchers can deduce the activity of specific metabolic routes. nih.govnih.gov
¹³C NMR spectroscopy directly detects the ¹³C nuclei, providing detailed information on the specific carbon positions that have been labeled. This positional information is crucial for resolving complex metabolic networks. nih.gov For instance, analyzing the ¹³C patterns in glutamate, which is derived from the Krebs cycle intermediate α-ketoglutarate, can reveal the relative contributions of different carbon sources to the cycle. While mass spectrometry is also used for this purpose, NMR provides unique data on positional isotopomers, which can be critical for accurate flux calculations. researchgate.net
Table 1: Applications of ¹³C-MFA using labeled precursors
| Research Area | Objective | Key Findings | Citation |
|---|---|---|---|
| Neurobiology | Understand neural cell metabolism. | Reveals changes in pathway activity and helps discover novel metabolic routes. | nih.gov |
| Disease Research | Identify metabolic shifts in pathologies like cancer and diabetes. | Pinpoints altered metabolic states associated with disease progression. | nih.gov |
| Metabolic Engineering | Optimize production of target compounds (e.g., vitamins, biofuels). | Identifies bottleneck steps and guides genetic modifications to improve yield. | nih.govnih.gov |
²H NMR for Deuterium Tracing
The deuterium (d5) label on the 2-Oxobutanoic Acid molecule allows for tracing using ²H (or deuterium) NMR. Deuterium metabolic imaging (DMI) is an emerging non-invasive technique that can visualize metabolic processes in real-time. nih.gov By administering a deuterated substrate, such as d5-2-Oxobutanoic Acid, researchers can track its conversion into other molecules. For example, studies using deuterated acetate (B1210297), a structurally similar short-chain fatty acid, have successfully tracked its flux through the Krebs cycle by monitoring the appearance of deuterated glutamate/glutamine (Glx). nih.gov
The advantage of deuterium tracing is the low natural abundance of ²H, resulting in a high-contrast signal for the labeled compounds against a low background. nih.gov This makes it a sensitive method for following metabolic fate and can be used to study alterations in metabolic pathways in various conditions. nih.govnih.gov
High-Resolution Magic Angle Spinning (HRMAS) NMR for Cellular Systems
High-Resolution Magic Angle Spinning (HRMAS) NMR is a powerful technique for analyzing intact biological samples, such as cells or tissues, providing high-resolution spectra comparable to those from liquid-state NMR. nih.govnih.gov This method allows for the metabolic profiling of samples without destructive extraction procedures, preserving the cellular microenvironment and spatial integrity. nih.govnih.gov
When cells are incubated with this compound, HRMAS NMR can be used to monitor the incorporation of the ¹³C and ²H labels into the cellular metabolome and macromolecules in situ. nih.gov This provides a snapshot of metabolic activity within a more physiologically relevant context. For example, HRMAS NMR has been successfully used to differentiate the metabolic phenotypes of normal versus cancerous tissues by identifying changes in metabolites related to glycolysis, amino acid metabolism, and lipid synthesis. nih.gov The use of labeled substrates like 2-Oxobutanoic Acid in such studies can provide dynamic information about pathway fluxes directly within the tissue architecture.
Isotope-Edited/Filtered NMR Experiments for Complex Mixtures
In complex biological samples, the sheer number of metabolites leads to highly congested NMR spectra where signals overlap. Isotope-edited and isotope-filtered NMR experiments are designed to simplify these spectra by selectively detecting only those molecules that contain a specific isotope, such as ¹³C. nih.govresearchgate.net
When this compound is used as a tracer, the ¹³C label acts as a handle for these advanced NMR techniques. nih.gov
Isotope-Filtered NMR: These experiments can be set up to specifically exclude signals from protons attached to ¹³C atoms. By subtracting a filtered spectrum from a standard spectrum, one can generate a difference spectrum that contains only the signals from the ¹³C-labeled molecules. This is invaluable for tracking the path of the tracer through metabolic networks. researchgate.net
Isotope-Edited NMR: Techniques like the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment produce a two-dimensional spectrum where signals only appear for protons directly bonded to a ¹³C atom. nih.gov This provides a clear and unambiguous view of all the metabolites that have incorporated the ¹³C label from the initial tracer, effectively filtering out the complex background from unlabeled species. nih.govnih.gov
These methods are particularly powerful in protein NMR, where precursors like ¹³C-labeled α-ketobutyrate are used to label specific amino acids (isoleucine) for structural and dynamic studies of large proteins and their complexes. ckisotopes.comunl.pt
Data Processing and Quantification of Isotopomer Distributions
Following the acquisition of NMR or MS data from tracing experiments with this compound, sophisticated data processing is required to quantify the distribution of isotopomers. An isotopomer is a molecule that differs only in the isotopic composition of its atoms. The relative abundance of different isotopomers (e.g., a metabolite with one, two, or three ¹³C atoms) provides a detailed fingerprint of the metabolic pathways that were active. nih.govnorthwestern.edu
For NMR data, quantification involves the precise integration of peak areas in the spectra. nih.gov For ¹³C-labeled compounds, the presence of a ¹³C atom splits the signals of adjacent nuclei (e.g., ¹H or another ¹³C), and the pattern and intensity of these split signals (multiplets) are used to determine the isotopomer distribution. nih.gov
For MS data, the analysis focuses on the mass isotopomer distribution (MID), which is the relative abundance of a metabolite with mass M+0 (unlabeled), M+1, M+2, etc. frontiersin.orgembopress.org Computational algorithms are then used to correct for the natural abundance of stable isotopes to accurately determine the enrichment from the tracer. frontiersin.orgnih.gov This quantitative isotopomer data is the primary input for mathematical models used in ¹³C-MFA to calculate intracellular metabolic fluxes. nih.govarxiv.org
Mass Spectrometry (MS) for Isotope Tracing
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), is a cornerstone of isotope tracing studies. nih.govescholarship.org Its high sensitivity and resolving power make it ideal for detecting and quantifying the low-abundance metabolites that have incorporated the ¹³C and d5 labels from this compound. nih.govnih.gov
When analyzing the downstream products of this tracer, MS distinguishes metabolites based on their mass-to-charge ratio (m/z). The incorporation of each ¹³C atom increases the mass of a metabolite by approximately one dalton, while each deuterium atom adds one dalton as well. This allows the instrument to separate the labeled molecules (e.g., M+1, M+2, M+3...) from their unlabeled (M+0) counterparts. embopress.org
LC-MS/MS methods have been specifically developed for the simultaneous analysis of α-keto acids and their labeled tracers in biological fluids like plasma. nih.gov These methods often require chemical derivatization to improve the chromatographic behavior and ionization efficiency of the analytes. nih.gov The resulting data provides a detailed mass isotopomer distribution for each metabolite of interest. This information is crucial for metabolic flux analysis, as it reflects the relative activity of different pathways contributing to the synthesis of that metabolite. nih.govnih.gov Tandem MS (MS/MS) can further fragment the metabolite ions, providing additional structural information that helps to pinpoint the location of the isotopic labels, thus offering a more detailed view of metabolic rearrangements. researchgate.net
Table 2: Comparison of Analytical Techniques for Isotope Tracing
| Technique | Strengths | Limitations | Primary Information |
|---|---|---|---|
| NMR Spectroscopy | Non-destructive; provides positional isotopomer information; can analyze intact tissues (HRMAS). | Lower sensitivity compared to MS. | ¹³C-¹³C and ¹H-¹³C couplings, isotopomer ratios. |
| Mass Spectrometry | High sensitivity and resolution; high throughput; well-suited for complex mixtures. | Usually destructive; positional information requires MS/MS and can be complex to interpret. | Mass isotopomer distributions (M+0, M+1, M+2...). |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of small, volatile, and thermally stable metabolites. For non-volatile compounds like keto acids, a chemical modification step known as derivatization is essential prior to analysis. nih.govcolostate.eduyoutube.com In the context of analyzing 2-oxobutanoic acid, GC-MS is frequently employed to separate it from other metabolites in a complex biological sample before detection by the mass spectrometer. foodb.canih.gov
The use of this compound as an internal standard in isotope dilution GC-MS allows for highly precise and accurate quantification of its unlabeled counterpart. nih.gov The mass spectrometer can easily distinguish between the labeled standard and the endogenous analyte based on their mass difference. While some methods for short-chain fatty acid analysis aim to avoid derivatization, modifying keto acids is common to improve their chromatographic behavior and detection sensitivity. nih.gov A two-step derivatization involving methoximation to protect the keto group, followed by silylation of the carboxylic acid group, is a common strategy to prevent the formation of multiple derivative products and ensure a single, sharp chromatographic peak. youtube.com
Table 1: Example of General GC-MS Parameters for Metabolite Analysis This table represents a generalized set of parameters and specific conditions may vary based on the exact application and instrumentation.
| Parameter | Setting | Purpose |
| Injector Temperature | 200 - 250 °C | Ensures rapid volatilization of the derivatized sample. nih.gov |
| Carrier Gas | Helium | An inert gas that carries the sample through the column. nih.gov |
| Column Type | Fused Silica Capillary Column (e.g., Nukol™, SLB™-5ms) | Separates individual compounds based on their chemical properties. nih.govsigmaaldrich.com |
| Oven Program | Temperature Gradient (e.g., 60°C to 250°C) | Controls the separation of compounds by their boiling points. |
| Ion Source Temp. | 200 - 250 °C | Ionizes the separated compounds before they enter the mass analyzer. nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and specificity by monitoring only for specific mass-to-charge ratio (m/z) ions corresponding to the target analyte and its labeled standard. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Tracing Studies
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful technique for metabolic tracing studies. springernature.com It is particularly well-suited for analyzing compounds that are not easily volatilized, such as 2-oxobutanoic acid, often eliminating the need for chemical derivatization. nih.gov In these studies, cells or organisms are cultured in media where a standard nutrient is replaced with its isotopically labeled version, such as this compound. nih.gov
LC-MS enables the separation of a vast array of metabolites from complex biological extracts. nih.gov Following separation, the mass spectrometer measures the mass-to-charge ratio of the metabolites. By using high-resolution mass spectrometry (HRMS), researchers can accurately determine the mass of each compound and its isotopologues—molecules that differ only in their isotopic composition. nih.govd-nb.info This allows for the precise tracking of the 13C and d5 atoms from the initial tracer as they are incorporated into downstream metabolic products, providing a dynamic view of metabolic fluxes and pathway activities. springernature.comresearchgate.net
Quantification of Isotopic Enrichment and Isotopic Ratio Analysis
A primary goal of using stable isotope tracers like this compound is to quantify the extent to which the labels are incorporated into other metabolites. This measurement is known as isotopic enrichment. Mass spectrometry is used to measure the relative abundance of different isotopologues for a given metabolite. The resulting pattern is known as the Mass Isotopomer Distribution (MID). nih.gov
For example, after introducing this compound into a biological system, a downstream metabolite might appear in several isotopic forms:
M+0: The unlabeled form of the metabolite.
M+1, M+2, etc.: Forms of the metabolite containing one, two, or more of the heavy isotopes (e.g., 13C) derived from the tracer.
Analysis of the MID provides quantitative data on the activity of the metabolic pathways connecting the tracer to the measured metabolite. nih.gov For instance, the ratio of labeled to unlabeled species can reveal the relative contribution of different nutrient sources to a metabolic pool. researchgate.net The use of a labeled standard, such as the title compound, allows for absolute quantification through isotope dilution, a method that corrects for variations in sample preparation and instrument response. nih.govnih.gov
Table 2: Illustrative Mass Isotopomer Distribution (MID) for a Hypothetical Metabolite This table illustrates how isotopic enrichment data might be presented for a metabolite derived from a 13C-labeled tracer.
| Isotopologue | Relative Abundance (%) in Control Group | Relative Abundance (%) in Tracer Group | Interpretation |
| M+0 (Unlabeled) | 98.9 | 65.4 | The decrease in the tracer group indicates significant incorporation of the label. |
| M+1 | 1.0 | 4.5 | A small increase, potentially from natural abundance or a minor pathway. |
| M+2 | 0.1 | 30.1 | A large increase, indicating a major metabolic pathway incorporates two carbon atoms from the tracer. |
Derivatization Strategies for Enhanced MS Detection (e.g., pentafluorobenzyl esters)
Derivatization is a chemical process that modifies an analyte to improve its analytical properties for techniques like GC-MS. sigmaaldrich.com For keto acids, derivatization increases volatility and thermal stability, and can significantly enhance detection sensitivity. youtube.com
One of the most effective strategies for α-keto acids involves the formation of pentafluorobenzyl (PFB) esters . nih.gov This is typically achieved by reacting the keto acid with pentafluorobenzyl bromide (PFBBr). nih.govnih.gov This reaction targets the carboxylic acid group. The resulting PFB esters exhibit excellent chromatographic properties and are highly sensitive when analyzed by GC-MS using negative chemical ionization (NCI). nih.gov This method can produce intense carboxylate anions, often as the main ion in the mass spectrum, allowing for detection limits below the picomole level. nih.gov A key advantage of this derivatization for isotopic studies is that it does not introduce additional isotopic complexity into the core molecule being analyzed. nih.gov
Another approach involves derivatizing the ketone functional group. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with ketones to form stable oxime derivatives that are amenable to GC analysis. sigmaaldrich.com
A different, widely used strategy is silylation . Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.govrestek.com This process reduces the polarity of the analyte and increases its volatility, making it suitable for GC-MS analysis. youtube.com
Table 3: Comparison of Common Derivatization Strategies for 2-Oxobutanoic Acid
| Strategy | Reagent Example | Target Functional Group(s) | Primary Benefit for MS Detection |
| Pentafluorobenzylation | Pentafluorobenzyl bromide (PFBBr) | Carboxylic Acid | Creates highly sensitive PFB esters, ideal for GC-NCI-MS with ultra-low detection limits. nih.govnih.gov |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carboxylic Acid, Hydroxyl | Increases volatility and thermal stability for GC-EI-MS analysis. youtube.comrestek.com |
| Oxime Formation | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Keto Group | Stabilizes the keto group and creates a derivative suitable for GC analysis. sigmaaldrich.com |
In Vitro and Ex Vivo Research Model Systems
Utilization in Cell Culture Models for Metabolic Studies
Cell culture models are fundamental tools for dissecting cellular metabolism in a controlled environment. The introduction of isotopically labeled 2-oxobutanoic acid allows for precise metabolic flux analysis, revealing how cells utilize this key intermediate.
In bacterial systems, 2-oxobutanoic acid (also known as α-ketobutyrate) is a critical node in amino acid metabolism.
In the anaerobic pathogen Clostridioides difficile , amino acid fermentation is a primary mode of energy generation. Threonine is catabolized via a pathway that involves its conversion to 2-oxobutanoate (B1229078), which is then further metabolized to propanoyl-CoA. nih.gov The use of 2-Oxobutanoic Acid-13C,d5 Sodium Salt would enable researchers to trace the carbon and deuterium (B1214612) labels through this pathway, quantifying the flux and identifying downstream metabolites.
In Escherichia coli , 2-oxobutanoate is an important intermediate in the biosynthesis of amino acids such as L-threonine and L-isoleucine. researchgate.net However, the accumulation of 2-oxobutanoate can be toxic, as it competes with pyruvate (B1213749) for enzymes like the pyruvate dehydrogenase complex (PDHc). researchgate.netnih.gov Studies have shown that engineering the acetate (B1210297) bypass in E. coli can alleviate this toxicity. nih.gov Introducing this compound into E. coli cultures allows for detailed investigation of these pathways, including the competition with pyruvate and the efficiency of biosynthetic routes. nih.gov
Table 1: Role of 2-Oxobutanoate in Bacterial Metabolism
| Bacterium | Metabolic Pathway | Key Findings |
| Clostridioides difficile | Threonine degradation | Threonine is degraded via 2-oxobutanoate to propanoyl-CoA. nih.gov |
| Escherichia coli | Amino acid biosynthesis, Pyruvate metabolism | 2-oxobutanoate is a precursor for L-threonine and L-isoleucine biosynthesis and can inhibit the pyruvate dehydrogenase complex. researchgate.netnih.gov |
In mammalian cells, stable isotope tracing is a cornerstone of metabolic flux analysis (MFA). While direct studies citing this compound are specific, the principles of using labeled precursors are well-established. This compound is a biochemical precursor to labeled amino acids and can be used to trace the metabolism of threonine, methionine, and other related pathways. hmdb.ca The labeled carbon and deuterium atoms can be tracked as they are incorporated into other molecules, providing a dynamic view of metabolic pathway activity.
For example, introducing this tracer into cancer cell lines can help elucidate the Warburg effect, where cells exhibit increased glycolysis even in the presence of oxygen. The fate of the labeled carbons can be followed through glycolysis, the tricarboxylic acid (TCA) cycle, and anaplerotic reactions, revealing how cancer cells rewire their metabolism to support proliferation. nih.gov
Application in Isolated Organ Perfusion Studies (e.g., liver, heart)
Isolated organ perfusion allows for the study of organ-specific metabolism in a controlled ex vivo setting. The use of isotopically labeled 2-oxobutanoic acid has provided significant insights into the metabolic functions of the liver and heart.
A study on perfused rat livers utilized [1-¹⁴C]alpha-ketobutyrate to investigate its oxidative decarboxylation and its role in gluconeogenesis. nih.govosti.gov The findings indicated that the metabolism of alpha-ketobutyrate is regulated differently from that of pyruvate and that it can inhibit pyruvate decarboxylation. nih.gov
Table 2: Metabolism of alpha-Ketobutyrate in Perfused Rat Liver
| Parameter | Observation | Implication |
| ¹⁴CO₂ Production | Increased with higher alpha-ketobutyrate concentrations. nih.gov | Active oxidative decarboxylation of alpha-ketobutyrate. |
| Gluconeogenesis | Biphasic response to increasing alpha-ketobutyrate. nih.gov | Complex regulation of glucose production from this precursor. |
| Pyruvate Decarboxylation | Inhibited by alpha-ketobutyrate. nih.gov | Competition between alpha-ketobutyrate and pyruvate for enzymatic pathways. |
In the context of cardiac metabolism , hyperpolarized [1-¹³C]ketobutyrate has been used as a novel magnetic resonance probe. nih.gov In vivo studies in rats demonstrated that the heart rapidly converts [1-¹³C]ketobutyrate to [1-¹³C]α-hydroxybutyrate. nih.gov This conversion showed a 2.7-fold increase in the heart compared to the liver and kidneys, highlighting its specificity for cardiac lactate (B86563) dehydrogenase (LDH) isoforms, particularly those containing the H-subunit (LDH-1). nih.gov This makes labeled 2-oxobutanoate a valuable tool for assessing the metabolic state of the heart. nih.gov
Use in Tissue Slice Experiments for Localized Metabolism
Tissue slice experiments offer a bridge between cell culture and in vivo studies, allowing for the investigation of metabolism in the context of native tissue architecture. Stable isotope tracing in tissue slices can reveal metabolic heterogeneity within a tissue. For instance, studies using precision-cut slices from patient-derived xenografts have employed [U-¹³C₅]glutamine to demonstrate the metabolic diversity within human prostate tumors. nih.gov
Similarly, this compound could be used in tissue slice experiments to probe localized amino acid and central carbon metabolism. By analyzing the distribution of the ¹³C and d5 labels in different regions of a tissue slice, researchers could map metabolic activity and identify areas of altered pathway function, which is particularly relevant in the study of heterogeneous diseases like cancer.
Insights from Animal Models (e.g., rodent studies on specific metabolic conditions)
In vivo studies using animal models provide a holistic view of metabolism, accounting for inter-organ communication and physiological regulation. Stable isotope tracing with compounds like this compound is a powerful technique in this setting. nih.govnih.gov
Rodent models are frequently used to study metabolic diseases. The administration of labeled 2-oxobutanoic acid can help to non-invasively monitor metabolic fluxes in real-time. For example, the use of hyperpolarized [1-¹³C]ketobutyrate in rats allowed for the in vivo assessment of its enzymatic conversion by LDH in different organs. nih.gov Such studies are crucial for understanding how metabolic pathways are altered in conditions like diabetes, heart disease, or cancer. nih.govresearchgate.net The combined use of ¹³C and ²H (deuterium) tracers in animal models allows for the simultaneous assessment of multiple pathways, such as glycolysis, gluconeogenesis, and the TCA cycle, providing a comprehensive picture of in vivo metabolism. nih.govnih.gov
Computational and Systems Biology Approaches in Conjunction with Tracing Data
Metabolic Network Reconstruction and Stoichiometric Analysis
Metabolic network reconstruction is the process of assembling a comprehensive, genome-scale model of an organism's metabolic capabilities from its genetic and biochemical information. These models consist of a stoichiometric matrix that mathematically represents all known metabolic reactions in the organism.
The use of isotopic tracers like 2-Oxobutanoic Acid-13C,d5 Sodium Salt is crucial for validating and refining these reconstructed networks. 2-Oxobutanoic acid is a key intermediate in the biosynthesis and degradation of several amino acids, including isoleucine, threonine, and methionine. By introducing the labeled form of this compound to a biological system, researchers can trace the flow of the ¹³C and d5 atoms through these pathways.
If mass spectrometry or NMR analysis detects the isotopic labels in predicted downstream metabolites (e.g., isoleucine), it provides direct experimental evidence confirming the activity of that specific pathway in the model. Conversely, if the labels appear in unexpected metabolites, it may indicate the presence of novel or previously unannotated metabolic routes, prompting a curation and expansion of the network model. mdpi.com For instance, the reconstruction of the metabolic model for Thermus thermophilus HB8 was validated using ¹³C-labeling experiments, which confirmed the activity of glycolysis and the TCA cycle and the absence of the pentose (B10789219) phosphate (B84403) pathway, thereby solidifying the model's structure. researchgate.net
Table 1: Example of Pathway Validation Using this compound This table illustrates hypothetical outcomes for validating a metabolic network.
| Predicted Metabolite | Isotope Label Detected | Implication for Network Model |
| Isoleucine | Yes | Confirms the canonical isoleucine biosynthesis pathway is active. |
| 2-Aminobutanoate | Yes | Validates the reductive amination pathway from 2-oxobutanoate (B1229078). |
| Propionyl-CoA | Yes | Confirms the oxidative decarboxylation pathway is functional. |
| Unknown Compound X | Yes | Suggests a novel, uncharacterized pathway involving 2-oxobutanoate. Model requires curation. |
Metabolic Flux Analysis (MFA) and Dynamic Flux Balance Analysis (dFBA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. wikipedia.org By introducing an isotopic tracer and measuring its incorporation into downstream metabolites, MFA moves beyond simple pathway identification to provide quantitative data on cellular metabolism. creative-proteomics.com ¹³C-MFA is considered a gold standard for quantifying the flow of carbon through intracellular pathways. creative-proteomics.com
Dynamic Flux Balance Analysis (dFBA) extends this by simulating the behavior of a metabolic network over time, accounting for changes in the extracellular environment. mdpi.comnumberanalytics.com dFBA can predict the dynamic reprogramming of metabolism, making it invaluable for studying processes like diauxic growth or optimizing bioprocesses. nih.govpsu.eduplos.org
In this context, this compound serves as a tracer fed to cells. The stable isotopes (¹³C and d5) act as reporters. As the cell metabolizes the compound, the labeled atoms are incorporated into various other molecules.
The core of MFA is the integration of isotopic labeling data with the stoichiometric model. After introducing this compound, samples are taken over time, and metabolites are extracted. Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are used to determine the mass isotopomer distribution (MID) for key metabolites. nih.gov The MID describes the fractional abundance of each isotopologue (e.g., a molecule with zero, one, two, or more heavy isotopes). nih.gov
This experimental MID data is then computationally compared against MIDs predicted by the metabolic model for a given set of fluxes. By minimizing the difference between the experimental and predicted MIDs, an optimal flux distribution can be calculated. nih.gov The use of a tracer with both ¹³C and deuterium (B1214612) labels provides more constraints on the system, allowing for the resolution of fluxes that might be unidentifiable with a ¹³C tracer alone, particularly those involving redox reactions where C-H bonds are broken or formed. researchgate.net
Table 2: Hypothetical Mass Isotopomer Distribution (MID) for Isoleucine This table shows a simplified, hypothetical MID for the amino acid Isoleucine after feeding this compound, which is a precursor.
| Mass Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Labeled | Interpretation |
| M+0 (Unlabeled) | 99.0 | 45.0 | A significant portion of the isoleucine pool is now labeled. |
| M+1 | 0.8 | 5.0 | |
| M+2 | 0.1 | 8.0 | |
| M+3 | 0.1 | 12.0 | |
| M+4 | 0.0 | 15.0 | |
| M+5 | 0.0 | 10.0 | |
| M+6 | 0.0 | 5.0 | The presence of multiple heavy isotopologues reflects the incorporation of the labeled precursor. |
Advanced Algorithms for Isotope Labeling Pattern Analysis
The calculation of metabolic fluxes from raw isotopic data is a complex computational task. It requires sophisticated algorithms and software to solve the system of algebraic equations that relate fluxes to isotope labeling patterns. nih.gov
Several software tools, such as INCA and 13CFLUX2, have been developed to perform these calculations. wikipedia.org These programs take the metabolic network, the tracer's isotopic composition (e.g., 2-Oxobutanoic Acid-¹³C,d5), and the measured MIDs of key metabolites as inputs. They then employ iterative algorithms to find the set of reaction fluxes that best reproduces the experimental data.
Recent advancements include algorithms for isotopically non-stationary MFA (INST-MFA), which is particularly useful for mammalian cell cultures where achieving a perfect isotopic steady state can be difficult. vanderbilt.edu These methods analyze the dynamics of isotope labeling over time, providing a richer dataset for flux determination. vanderbilt.edu The development of algorithms for optimal experimental design also helps researchers choose the best combination of isotopic tracers to maximize the precision of the resulting flux map. nih.gov
Kinetic Modeling of Metabolic Pathways
While MFA provides a snapshot of reaction rates at a steady state, kinetic modeling aims to create a dynamic, mathematical description of a metabolic pathway that includes enzyme kinetics. nih.gov These models can predict how metabolite concentrations and fluxes change in response to perturbations.
A significant challenge in kinetic modeling is the determination of numerous kinetic parameters, which are often difficult to measure in vivo. Data from tracer experiments using compounds like this compound are invaluable for this purpose. The rate of isotope incorporation into downstream products provides direct information on the in vivo activity of the enzymes involved. This data can be used to fit and validate the parameters of a kinetic model, ensuring it accurately reflects the biological system. researchgate.net For example, isotope-labeling data can be integrated with kinetic models to determine intracellular fluxes and understand the metabolic features of different cell phenotypes. nih.gov
Multi-Omics Data Integration (e.g., metabolomics, transcriptomics, proteomics)
A holistic understanding of cellular regulation requires the integration of data from multiple "omics" layers. nih.gov Multi-omics integration combines metabolomics data (including flux data from tracers) with transcriptomics (gene expression data) and proteomics (protein abundance data) to build a comprehensive model of cellular processes. numberanalytics.comnih.gov
By using this compound, a researcher can quantify the flux through the isoleucine biosynthesis pathway (metabolomics). Simultaneously, they can measure the mRNA levels of the genes encoding the enzymes in this pathway (transcriptomics) and the abundance of the enzyme proteins themselves (proteomics).
Integrating these datasets can reveal complex regulatory mechanisms. For instance, an increase in flux through a pathway might be correlated with the upregulation of its corresponding genes, indicating transcriptional control. Alternatively, the flux might change without any change in gene or protein levels, pointing towards allosteric regulation of the enzymes. metabolon.com This integrated approach provides a much deeper understanding of how cells adapt their metabolism. divingintogeneticsandgenomics.com
Table 3: Illustrative Multi-Omics Integration for Isoleucine Pathway This table provides a simplified example of how data from different omics layers would be integrated following the use of a tracer.
| Biological State | Flux through Isoleucine Pathway (from Tracer Data) | ilvA Gene Expression (Transcriptomics) | IlvA Protein Level (Proteomics) | Inferred Regulatory Mechanism |
| Control | 1.0 (relative units) | 1.0 (relative units) | 1.0 (relative units) | Baseline activity. |
| Condition A | Increased (e.g., 2.5x) | Increased (e.g., 2.4x) | Increased (e.g., 2.3x) | Transcriptional upregulation of the pathway. |
| Condition B | Increased (e.g., 2.5x) | Unchanged (e.g., 1.1x) | Unchanged (e.g., 0.9x) | Allosteric activation or post-translational modification. |
| Condition C | Decreased (e.g., 0.4x) | Decreased (e.g., 0.3x) | Decreased (e.g., 0.4x) | Transcriptional downregulation of the pathway. |
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Metabolic Roles
2-Oxobutanoic acid, also known as α-ketobutyrate, is a key metabolite involved in the metabolism of several amino acids, including methionine, threonine, and isoleucine. hmdb.cawikipedia.orgebi.ac.uk It serves as a precursor for the synthesis of propionyl-CoA, which can then enter the citric acid cycle. wikipedia.orgebi.ac.ukmedchemexpress.com While its primary roles are established, the full extent of its metabolic influence is still under investigation.
Future research using 2-Oxobutanoic Acid-13C,d5 Sodium Salt will be instrumental in uncovering novel functions. By tracing the fate of the 13C and deuterium (B1214612) labels, scientists can identify previously unknown metabolic transformations and connections to other pathways. For instance, the compound could be used to explore its potential role in cellular signaling, redox balance, and epigenetic modifications, areas where metabolic intermediates are increasingly recognized as key regulators. The heavy labeling of the molecule provides a distinct mass shift, facilitating its detection and the identification of its downstream metabolites even at low concentrations.
A key area of interest is the investigation of the metabolic consequences of high concentrations of 2-oxobutanoic acid, which can be toxic to cells. nih.gov Studies have shown that an accumulation of this keto acid can interfere with pyruvate (B1213749) metabolism. nih.gov By using the labeled form, researchers can precisely track its inhibitory effects on specific enzymes and pathways, providing a clearer understanding of its toxicity mechanisms.
Development of Novel Isotopic Labeling Strategies
The strategic use of isotopically labeled tracers is the cornerstone of metabolic flux analysis (MFA). creative-proteomics.comnih.gov The design of labeling experiments is crucial for maximizing the information obtained from these studies. capes.gov.br this compound, with its dual labeling, offers a unique advantage. The presence of both 13C and deuterium allows for more complex experimental designs and a more detailed resolution of metabolic pathways.
Emerging strategies involve the use of multiple isotopic tracers simultaneously to probe different aspects of a metabolic network. nih.gov For example, combining this compound with a 15N-labeled amino acid could provide a comprehensive view of amino acid catabolism and its interplay with central carbon metabolism. This approach can help to dissect the contributions of different substrates to a particular metabolic pool and to quantify the fluxes through converging pathways. nih.gov
Furthermore, dynamic labeling experiments, where the isotopic enrichment of metabolites is monitored over time, are becoming increasingly powerful. nih.gov These studies, facilitated by tracers like this compound, can reveal the kinetics of metabolic pathways and the responsiveness of the metabolic network to perturbations.
Advancements in Analytical Techniques for Enhanced Resolution and Sensitivity
The analysis of isotopologues, which are molecules that differ only in their isotopic composition, is central to tracer-based metabolic studies. numberanalytics.com The continuous improvement of analytical instrumentation is a driving force in this field. researchgate.netwiley.com
High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, offer exceptional mass accuracy and resolution. ucla.edu This allows for the precise determination of the mass of a molecule and the confident identification of its isotopic composition. For this compound, this means that its downstream metabolites, carrying the 13C and deuterium labels, can be distinguished from other molecules with similar masses. This is particularly important in complex biological samples where a multitude of metabolites are present.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for isotopologue analysis. numberanalytics.comnih.gov While generally less sensitive than mass spectrometry, NMR can provide detailed information about the specific position of the isotopes within a molecule. This positional information is invaluable for elucidating the exact sequence of reactions in a metabolic pathway. Advancements in NMR technology, such as higher field strengths and cryogenically cooled probes, are continually improving its sensitivity, making it an increasingly viable option for analyzing the metabolic fate of tracers like this compound.
Application in Understanding Metabolic Adaptations and Perturbations (in non-clinical research)
A key application of stable isotope tracing is to understand how metabolic networks adapt to genetic or environmental changes. nih.govmdpi.comresearchgate.net In non-clinical research settings, this compound can be a powerful tool to study metabolic reprogramming in various model organisms, from bacteria to mammalian cell cultures.
For instance, researchers can use this tracer to investigate how cancer cells alter their amino acid metabolism to support rapid proliferation. mdpi.comnih.gov By tracking the metabolism of labeled 2-oxobutanoic acid, they can identify upregulated or downregulated pathways that could be potential targets for therapeutic intervention. Similarly, in the context of metabolic diseases, this tracer can help to elucidate the underlying metabolic dysregulation.
The study of metabolic adaptations in response to environmental stressors is another promising area. For example, understanding how microorganisms adjust their metabolic fluxes in response to nutrient limitations or toxic compounds is crucial for various biotechnological applications. nih.gov this compound can provide detailed insights into these adaptive mechanisms.
Challenges in Complex Biological Systems and Multicompartmental Analysis
While isotopic tracers offer immense potential, their application in complex biological systems is not without its challenges. One of the most significant hurdles is the compartmentalization of metabolism within eukaryotic cells. nih.gov Metabolic pathways are often distributed across different organelles, such as the mitochondria and the cytosol. This subcellular organization can lead to distinct isotopic labeling patterns in different compartments, which can be difficult to resolve.
Analyzing metabolic fluxes in a multicompartmental system requires sophisticated modeling approaches and careful experimental design. The use of multiple tracers and the analysis of a wide range of metabolites are often necessary to obtain reliable flux estimates. Furthermore, the transport of metabolites between compartments adds another layer of complexity that needs to be considered.
Future research will need to focus on developing advanced computational tools and analytical methods to address these challenges. The integration of data from different analytical platforms, such as mass spectrometry and NMR, will be crucial for building comprehensive models of compartmentalized metabolism. Despite these challenges, the insights gained from such studies will be invaluable for understanding the intricate regulation of metabolism in health and disease.
Q & A
Q. How can researchers validate the absence of non-isotopic impurities in commercial or synthesized batches?
- Methodological Answer :
- Multi-Technique Analysis : Combine elemental analysis (C, H, N), NMR, and HRMS. For example, elemental analysis should match theoretical values for ¹³C and deuterium content (±0.5%).
- Batch Comparison : Analyze multiple batches using principal component analysis (PCA) of spectral data to detect outliers. Document lot-specific variations in technical reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
